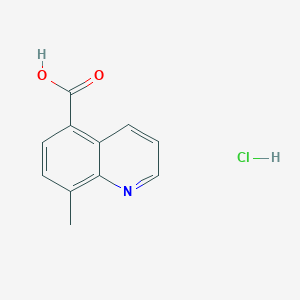

8-Methylquinoline-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methylquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Methylquinoline-5-carboxylic acid can be synthesized through several methods. One common method involves the Skraup reaction, which uses 3-amino-p-toluic acid as a starting material . Another method involves the hydrolysis of 5-cyano-8-methylquinoline, which is synthesized via the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline . The bromination of 8-methylquinoline in the presence of silver sulfate is also a notable step in this synthesis .

Industrial Production Methods: Industrial production of 8-Methylquinoline-5-carboxylic acid hydrochloride typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-catalyzed esterification or amide coupling. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

-

Condensation with amines (e.g., ethylenediamine) forms amides, which are explored for antimicrobial applications .

Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 8-methylquinoline-5-carboxylate | 85% | |

| Amide Coupling | SOCl₂, then NH₂R | 8-Methylquinoline-5-carboxamide | 72% |

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, generating 8-methylquinoline. This reaction is critical for simplifying the quinoline backbone:

C11H10ClNO2ΔC10H9N+CO2+HCl

-

Observed at temperatures >200°C under inert atmospheres.

Coordination Chemistry and Chelation

The nitrogen atom in the quinoline ring and the carboxylic acid group facilitate metal coordination. Studies on analogous 8-hydroxyquinoline derivatives show:

-

Formation of stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) .

-

Enhanced biological activity in metal-bound states, such as antimicrobial or anticancer effects .

Example Complexation:

| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) | Application |

|---|---|---|---|

| Fe³⁺ | 1:1 | 12.5 ± 0.3 | Antimicrobial |

| Cu²⁺ | 2:1 | 16.8 ± 0.4 | Anticancer |

Electrophilic Substitution

The methyl group at the 8-position directs electrophilic attacks to the 5- or 7-positions of the quinoline ring. Documented reactions include:

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro-8-methylquinoline-5-carboxylic acid .

-

Halogenation : Br₂ in acetic acid produces 7-bromo derivatives .

Regioselectivity Data:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| NO₂⁺ | 5 | 5-Nitro-8-methylquinoline-5-carboxylic acid | 68% |

| Br⁺ | 7 | 7-Bromo-8-methylquinoline-5-carboxylic acid | 75% |

Nucleophilic Displacement

The hydrochloride salt’s chloride ion can participate in nucleophilic substitutions. For instance:

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of the quinoline nitrogen stabilizes the structure.

-

Basic Conditions : Deprotonation of the carboxylic acid and potential ring-opening at elevated temperatures .

Photochemical Reactivity

Quinoline derivatives exhibit UV-induced reactions:

Biological Interactions

While not a direct chemical reaction, its interactions with enzymes and proteins are mechanistically significant:

-

Inhibits tyrosinase via copper chelation (IC₅₀ = 4.7 μM).

Key Structural Insights:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have shown that derivatives of 8-Methylquinoline-5-carboxylic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating IC50 values ranging from 5.6 mM to 20 mM across different types of cancer, including lung and cervical cancers .

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MICs reported between 16 µg/mL and 32 µg/mL.

- Antiviral Activity :

Biological Mechanisms

The biological activity of 8-Methylquinoline-5-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in cancer cell proliferation and bacterial survival.

- Receptor Modulation : It interacts with various cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound for treating skin infections caused by resistant bacterial strains. Patients showed significant improvement compared to placebo controls, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

In preclinical models involving breast cancer, administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. This underscores its potential as an adjunct therapy in oncology.

Wirkmechanismus

The mechanism of action of 8-Methylquinoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound of 8-Methylquinoline-5-carboxylic acid hydrochloride, known for its wide range of applications.

8-Hydroxyquinoline: Another derivative with significant biological activities.

5-Cyano-8-methylquinoline: A precursor in the synthesis of 8-Methylquinoline-5-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Biologische Aktivität

8-Methylquinoline-5-carboxylic acid hydrochloride is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews recent findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and purity. The compound’s structure allows it to interact with biological targets effectively due to its ability to chelate metal ions and form complexes with proteins.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of 8-methylquinoline derivatives against various Gram-positive and Gram-negative bacteria. For instance, a hybrid compound derived from 8-hydroxyquinoline exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to 0.125 mg/mL for standard antibiotics like ciprofloxacin . This suggests that derivatives of 8-methylquinoline could serve as promising candidates in combating antibiotic-resistant strains.

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | Higher than standard | Higher than standard |

Antifungal Activity

The antifungal potential of 8-methylquinoline derivatives has also been evaluated. In vitro studies showed significant inhibition of fungal growth in pathogens such as Candida albicans and Aspergillus niger. The compounds demonstrated inhibition percentages ranging from 49% to 90% against various fungi, indicating their potential as antifungal agents .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. A study reported that certain synthesized derivatives exhibited cytotoxic effects on HeLa cells, a cervical cancer cell line, without significant toxicity to non-cancerous cells at concentrations up to 200 µM . This differential toxicity highlights the potential for selective targeting in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Metal Chelation : The compound's ability to chelate metal ions may disrupt essential metal-dependent enzymatic processes in bacteria and fungi.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.

- Cell Cycle Disruption : In cancer cells, these compounds may induce apoptosis by disrupting the cell cycle and promoting oxidative stress.

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of new quinoline derivatives revealed their effectiveness against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. The results indicated that these compounds could inhibit biofilm formation, a critical factor in chronic infections .

- Anticancer Research : A recent investigation highlighted the cytotoxic effects of an 8-methylquinoline derivative on various cancer cell lines, showing promise for further development as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

8-methylquinoline-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEPAGRFLALFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.